1-Iodopropane

Description

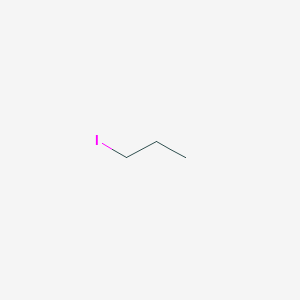

Structure

3D Structure

Propriétés

IUPAC Name |

1-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOIHVRPOBWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015653 | |

| Record name | 1-Iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.1 [mmHg] | |

| Record name | Propyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26914-02-3, 107-08-4 | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND3629KE2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Iodopropane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visualizations to support laboratory applications.

Physical Properties

This compound is a colorless to light yellow liquid that is sensitive to light.[1][2] It is an alkyl halide with moderate volatility.[1] The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇I | [3][4] |

| Molecular Weight | 169.99 g/mol | [3][4] |

| Appearance | Clear, colorless to yellow liquid | [1][4] |

| Density | 1.743 g/mL at 25 °C | [1][5] |

| Boiling Point | 101-102 °C | [1][5] |

| Melting Point | -101 °C | [5] |

| Solubility in Water | 1.1 g/L | [4] |

| Refractive Index (n²⁰/D) | 1.504 | [4][5] |

| Vapor Pressure | 43 mmHg at 25 °C | [3][5] |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making this compound a highly effective alkylating agent in nucleophilic substitution reactions.[1]

Reactivity and Stability:

-

Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The iodine atom is displaced, and the propyl group is introduced into the target molecule.[1][2]

-

Light Sensitivity: The compound can discolor upon exposure to light, a common characteristic of organic halides.[1][4] It is often stored with a stabilizer, such as copper.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2][4] Under alkaline conditions, it can undergo elimination reactions.[2]

-

Stability: this compound is stable under normal conditions but can decompose upon exposure to heat and light.[2]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research. Below are representative protocols for the determination of boiling point, density, and for a typical nucleophilic substitution reaction.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small sample volumes.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Stir plate and stir bar (optional, for oil bath)

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into a heating block or an oil bath. The liquid level in the test tube should be below the level of the heating medium.

-

Heat the apparatus gently.

-

Observe the capillary tube. A slow stream of bubbles will initially emerge as the air inside expands.

-

As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Record the temperature when this rapid stream of bubbles is observed. This is the boiling point.

-

Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube upon cooling can also be taken as the boiling point.

Determination of Density

Apparatus:

-

Pycnometer or a graduated cylinder (10 mL)

-

Analytical balance

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure and record the mass of the empty container.

-

Fill the container with a known volume of this compound (e.g., 5 mL).

-

Measure and record the mass of the container with the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty container.

-

Calculate the density using the formula: Density = Mass / Volume.

Nucleophilic Substitution: Synthesis of Propyl Phenyl Ether (Williamson Ether Synthesis)

This protocol illustrates a typical Sₙ2 reaction using this compound.

Materials:

-

Sodium hydroxide (B78521)

-

This compound

-

Ethanol (B145695) (as solvent)

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve a known amount of phenol in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide nucleophile.

-

Add a stoichiometric amount of this compound to the flask.

-

Heat the mixture under reflux for a specified period (e.g., 1-2 hours).

-

After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether) using a separatory funnel.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting propyl phenyl ether by distillation.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily due to the excellent leaving group ability of the iodide atom. Its physical properties are well-characterized, and its reactivity in nucleophilic substitution reactions is predictable and reliable. A thorough understanding of its properties and the appropriate experimental procedures is essential for its safe and effective use in research and development. This guide provides the foundational information required by professionals in the field to utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to 1-Iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-iodopropane, a versatile reagent in organic synthesis. It covers its fundamental properties, synthesis, applications, and key experimental protocols, offering valuable insights for professionals in research and drug development.

Core Properties of this compound

This compound, also known as n-propyl iodide, is a colorless to light-yellow liquid organoiodine compound.[1][2] Its utility in chemical synthesis is largely dictated by the carbon-iodine bond, where iodine acts as an excellent leaving group in nucleophilic substitution reactions.[3] This characteristic makes it a valuable alkylating agent for introducing the n-propyl group into various molecular scaffolds.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 107-08-4 |

| Molecular Formula | C₃H₇I |

| Molecular Weight | 169.99 g/mol |

| Appearance | Colorless to light-yellow liquid[1][2] |

| Density | 1.743 g/mL at 25 °C[3] |

| Boiling Point | 101-102 °C[3] |

| Melting Point | -101 °C |

| Solubility | Insoluble in water; soluble in chloroform, ether, and ethanol[1] |

| Refractive Index | n20/D 1.504 |

Synthesis and Reactions

This compound is a valuable intermediate in various chemical transformations. Its synthesis and subsequent reactions are fundamental to its application in research and development.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of n-propyl alcohol with iodine and red phosphorus. This method is a standard procedure for the preparation of alkyl iodides from their corresponding alcohols.

Caption: Synthesis of this compound from n-Propanol.

Key Applications in Organic Synthesis

This compound is widely employed as an alkylating agent in organic synthesis and medicinal chemistry.[1] Its primary function is to introduce a propyl group onto various nucleophiles. Common applications include:

-

N-Alkylation: Reaction with amines, amides, and nitrogen-containing heterocycles. For instance, it can be used for the alkylation of pyrrole (B145914) with its potassium salt to form 1-n-propylpyrrole.[4]

-

O-Alkylation: Synthesis of propyl ethers from alcohols and phenols.

-

C-Alkylation: Formation of carbon-carbon bonds by reacting with carbanions, such as those derived from malonic esters or Grignard reagents.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful experimentation. The following sections provide protocols for the synthesis and a common application of this compound.

Synthesis of this compound from Propan-1-ol (Finkelstein Reaction)

This two-step procedure involves the conversion of propan-1-ol to 1-bromopropane (B46711), followed by a halide exchange reaction to yield this compound.

Step 1: Synthesis of 1-Bromopropane from Propan-1-ol

-

To propan-1-ol, add hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid.

-

Heat the mixture under reflux.

-

After the reaction is complete, allow the mixture to cool.

-

Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the crude 1-bromopropane over an anhydrous drying agent (e.g., anhydrous calcium chloride).

-

Purify the product by distillation.

Step 2: Synthesis of this compound from 1-Bromopropane (Finkelstein Reaction)

-

Dissolve the purified 1-bromopropane in dry acetone (B3395972).

-

Add a stoichiometric amount of sodium iodide (NaI).

-

Heat the mixture under reflux. Sodium bromide, which is insoluble in acetone, will precipitate out, driving the reaction to completion.

-

After the reaction is complete, cool the mixture and filter off the precipitated sodium bromide.

-

Remove the acetone from the filtrate by distillation.

-

The remaining liquid is crude this compound, which can be further purified by distillation.

References

1-Iodopropane structure and bonding characteristics

An In-depth Technical Guide on the Structure and Bonding Characteristics of 1-Iodopropane

Introduction

This compound (n-propyl iodide), with the chemical formula C₃H₇I, is a colorless, flammable liquid organic compound.[1][2] It belongs to the alkyl halide family and is characterized by a propane (B168953) backbone with an iodine atom substituted at a terminal carbon. This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, spectroscopic signature, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. Its utility as a solvent and an alkylating agent in organic synthesis stems directly from the properties of the carbon-iodine bond.[3][4]

Molecular Structure and Geometry

The structure of this compound consists of a three-carbon chain with an iodine atom attached to one of the primary carbons. The carbon atoms in the propyl chain exhibit sp³ hybridization, resulting in a tetrahedral geometry around each carbon atom.[5] The molecule is not rigid; there is free rotation around the carbon-carbon single bonds.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Ball-and-stick model of this compound.

Quantitative Structural Data

The key structural parameters for this compound are summarized in the table below. The C-I bond is notably long and weak compared to other carbon-halogen bonds, which is a critical factor in its reactivity.[6]

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃H₇I | [1][7] |

| Molecular Weight | 169.99 g/mol | [7][8] |

| C-I Bond Length | 2.14 Å | [6] |

| C-C Bond Length (avg.) | ~1.54 Å | (Typical sp³-sp³) |

| C-H Bond Length (avg.) | ~1.09 Å | (Typical sp³-s) |

| C-C-C Bond Angle | ~109.5° | (Idealized sp³) |

| H-C-H Bond Angle | ~109.5° | (Idealized sp³) |

| C-C-I Bond Angle | ~109.5° | (Idealized sp³) |

Bonding Characteristics

The bonding in this compound is primarily covalent. The carbon framework consists of strong, nonpolar C-C and relatively nonpolar C-H sigma bonds. The defining feature of the molecule is the carbon-iodine bond.

The Carbon-Iodine (C-I) Bond

The C-I bond is highly significant to the molecule's overall properties. Iodine is more electronegative than carbon, but only slightly, leading to a polar covalent bond with a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the iodine atom. This polarity makes the carbon atom susceptible to attack by nucleophiles.[9]

The C-I bond is the weakest of the carbon-halogen bonds due to the large atomic radius of iodine, which results in poor orbital overlap with carbon.[6] This weakness means that the iodide ion is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly reactive alkylating agent.[4][6]

Dipole Moment

The polarity of the C-I bond, combined with the overall molecular geometry, results in a net molecular dipole moment. This permanent dipole leads to dipole-dipole interactions between this compound molecules, influencing its physical properties such as boiling point.

| Property | Value | Reference(s) |

| Dipole Moment | 2.01 - 2.04 Debye | [10][11] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of its constituent bonds. The most diagnostic absorption is the C-I stretching vibration, which appears at a low frequency due to the heavy mass of the iodine atom.

| Vibration | Wavenumber (cm⁻¹) | Reference(s) |

| C-H (sp³) Stretch | 2845 - 2975 | [6][12] |

| C-H Bend/Deformation | 1370 - 1470 | [12] |

| C-I Stretch | 500 - 600 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound shows three distinct signals, corresponding to the three chemically non-equivalent sets of protons on the propyl chain. The integration ratio of these signals is 3:2:2.[13]

-

CH₃ group (a): A triplet, due to coupling with the adjacent CH₂ group.

-

Internal CH₂ group (b): A sextet, due to coupling with both the CH₃ and the other CH₂ group.

-

CH₂-I group (c): A triplet, due to coupling with the internal CH₂ group.

The electronegative iodine atom deshields the adjacent protons (c), causing their signal to appear furthest downfield.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |

| -CH₃ | ~1.0 | Triplet (t) |

| -CH₂- | ~1.8 | Sextet (sxt) |

| -CH₂I | ~3.2 | Triplet (t) |

| (Note: Exact chemical shifts can vary depending on the solvent and spectrometer.) |

Mass Spectrometry (MS)

In mass spectrometry, this compound undergoes ionization to produce a molecular ion peak. The fragmentation pattern provides further structural information.

| Ion Fragment | m/z Value | Description | Reference(s) |

| [CH₃CH₂CH₂I]⁺ | 170 | Molecular Ion (M⁺) | [14] |

| [CH₂CH₂I]⁺ or [CH₃CHI]⁺ | 127 | Loss of C₃H₇ | [14] |

| [CH₃CH₂CH₂]⁺ | 43 | Loss of I | [14] |

Reactivity and Applications

This compound's reactivity is dominated by the C-I bond. The iodine atom serves as an excellent leaving group, making the compound a valuable substrate for Sₙ2 reactions.[6] It is widely used in organic synthesis to introduce a propyl group onto various nucleophiles such as amines, alkoxides, and thiolates. Under strongly basic conditions, it can also undergo E2 elimination to form propene.[6]

The following diagram illustrates a typical Sₙ2 reaction involving this compound.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol describes the synthesis of this compound from 1-chloropropane (B146392) or 1-bromopropane (B46711) using the Finkelstein reaction, a halide exchange process.[15][16]

Materials and Equipment:

-

1-chloropropane (or 1-bromopropane)

-

Sodium iodide (NaI), anhydrous

-

Acetone (B3395972), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. The typical molar ratio is a slight excess of NaI (e.g., 1.5 equivalents) relative to the alkyl halide.

-

Addition of Alkyl Halide: Add 1-chloropropane (1.0 eq.) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven by the precipitation of NaCl (or NaBr) in acetone. Monitor the reaction progress (typically several hours).

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated sodium halide.

-

Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator or simple distillation.

-

Purification: Transfer the remaining liquid to a separatory funnel. Wash with an equal volume of water, followed by a wash with 5% aqueous sodium thiosulfate (B1220275) to remove any residual iodine color, and finally wash with brine.

-

Drying and Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and purify the this compound by fractional distillation, collecting the fraction boiling at 101-103 °C.[2]

Characterization by NMR Spectroscopy

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a sample by dissolving approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm. Analyze the chemical shifts, integration ratios, and splitting patterns to confirm the structure.[13]

Summary of Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 107-08-4 | [7][17] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Density | 1.743 g/mL at 25 °C | [3][4][17] |

| Melting Point | -101 °C | [2][17] |

| Boiling Point | 101-102 °C | [3][4][17] |

| Solubility in Water | 0.11 g / 100 g at 20 °C (Slightly soluble) | [6] |

| Refractive Index (n²⁰/D) | 1.504 | [3][17] |

| Vapor Pressure | 43 mmHg at 25 °C | [17] |

References

- 1. This compound (100ml) this compound (100ml) this compound [why.gr]

- 2. n-Propyl iodide - Wikipedia [en.wikipedia.org]

- 3. This compound | 107-08-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chegg.com [chegg.com]

- 6. Buy this compound | 26914-02-3 [smolecule.com]

- 7. This compound | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propane, 1-iodo- [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound [stenutz.eu]

- 11. This compound [openmopac.net]

- 12. infrared spectrum of this compound C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1H proton nmr spectrum of this compound C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of this compound C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

- 16. vedantu.com [vedantu.com]

- 17. 1-ヨードプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 1-Iodopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-iodopropane in various organic solvents. The information is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development who utilize this compound as a reagent or solvent.

Introduction to this compound

This compound (CH₃CH₂CH₂I), also known as n-propyl iodide, is a colorless to light-yellow liquid with a characteristic pungent odor.[1][2] It is an important alkylating agent in organic synthesis due to the reactivity of the carbon-iodine bond, where iodine serves as an excellent leaving group.[2] Understanding its solubility in different organic solvents is crucial for its effective use in various chemical reactions and processes, including reaction kinetics, purification, and formulation development.

Qualitative and Quantitative Solubility of this compound

Based on available data, this compound is generally miscible with a wide range of common organic solvents.[1][3] This high degree of solubility is attributed to the principle of "like dissolves like," where the intermolecular forces of this compound are compatible with those of many organic liquids.[4] The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[4] While many sources describe this compound as "soluble" or "miscible" in solvents like ethanol, ether, and chloroform, specific quantitative data is not always readily available in comprehensive databases.[1][3]

The following tables summarize the known solubility characteristics of this compound. Where specific quantitative data is not available, the qualitative description is provided.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data ( g/100g of solvent) | Temperature (°C) |

| Alcohols | Methanol | Miscible | Data not available | - |

| Ethanol | Soluble[1] | Data not available | - | |

| Propanol | Miscible | Data not available | - | |

| Butanol | Miscible | Data not available | - | |

| Ethers | Diethyl Ether | Soluble[1] | Data not available | - |

| Tetrahydrofuran (THF) | Miscible | Data not available | - | |

| Ketones | Acetone | Miscible | Data not available | - |

| Methyl Ethyl Ketone (MEK) | Miscible | Data not available | - | |

| Esters | Ethyl Acetate | Miscible | Data not available | - |

| Aromatic Hydrocarbons | Benzene | Miscible | Data not available | - |

| Toluene | Miscible | Data not available | - | |

| Aliphatic Hydrocarbons | Hexane | Miscible | Data not available | - |

| Cyclohexane | Miscible | Data not available | - | |

| Halogenated Solvents | Chloroform | Soluble | Data not available | - |

| Dichloromethane | Miscible | Data not available | - | |

| Carbon Tetrachloride | Miscible | Data not available | - | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Miscible | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Miscible | Data not available | - |

Table 2: Solubility of this compound in Water

| Solvent | Qualitative Solubility | Quantitative Data (g/L) | Temperature (°C) |

| Water | Slightly soluble[5] | 1.1[6][7] | 25 |

Factors Influencing the Solubility of this compound

The solubility of this compound in an organic solvent is governed by a combination of physical and chemical factors. A conceptual overview of these factors is presented in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

The quantitative determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be achieved through various experimental protocols. The following is a generalized methodology based on the principle of reaching equilibrium followed by quantitative analysis.

Shake-Flask Method for Liquid-Liquid Systems

This method is a common approach to determine the solubility of a substance in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore).

-

Volumetric glassware

-

Analytical balance

Experimental Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. These will be used to create a calibration curve.

-

The concentration range of the standards should bracket the expected solubility of this compound.

-

-

Sample Preparation:

-

In a series of vials, add a known volume or weight of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound is necessary to ensure that the solvent is saturated.

-

Securely seal the vials to prevent the evaporation of the volatile components.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration in the solvent phase remains constant). A typical equilibration time can range from 24 to 72 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow for the separation of the two liquid phases.

-

If the phases do not separate cleanly, centrifugation at the same temperature can be employed to facilitate separation.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the saturated solvent phase, being cautious not to disturb the undissolved this compound layer.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC). The GC is well-suited for separating and quantifying volatile organic compounds like this compound.

-

The concentration of this compound in the saturated solvent is determined by comparing the peak area from the sample to the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction, or molarity (mol/L) at the specified temperature.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits broad miscibility with a variety of common organic solvents, a property that is fundamental to its utility in synthetic chemistry. While precise quantitative solubility data across a wide temperature range for all solvents is not exhaustively documented in publicly available literature, the established principles of intermolecular forces provide a strong basis for predicting its behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be employed to generate reliable data. This technical guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and process optimization when working with this compound.

References

- 1. Liquid/liquid equilibria | Grav [wolf.chemie.uni-mainz.de]

- 2. m.youtube.com [m.youtube.com]

- 3. scispace.com [scispace.com]

- 4. Experimental Data of Fluid Phase Equilibria- Correlation and Prediction Models: A Review [mdpi.com]

- 5. path.web.ua.pt [path.web.ua.pt]

- 6. researchgate.net [researchgate.net]

- 7. Activity coefficient - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of 1-Iodopropane

This technical guide provides a comprehensive overview of the boiling point and density of 1-iodopropane, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details experimental methodologies for property determination, and includes a visualization of the structure-property relationships.

Physical Properties of this compound

This compound (also known as n-propyl iodide) is a colorless liquid that may discolor when exposed to air and light.[1][2] It is an important alkylating agent and intermediate in various organic syntheses, including the manufacturing of pharmaceuticals. A thorough understanding of its physical properties is crucial for its application and for the design of chemical processes.

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 101-102 °C | at 1013 mbar (standard atmospheric pressure)[3][4][5] |

| 103 °C | at 1013 mbar[6] | |

| Density | 1.743 g/mL | at 25 °C[2][3] |

| 1.7780 g/mL (1778.0 kg·m⁻³) | at 0 °C | |

| 1.6918 g/mL (1691.8 kg·m⁻³) | at 50 °C | |

| Molar Mass | 169.99 g/mol | |

| Melting Point | -101 °C | |

| Vapor Pressure | 43 mmHg | at 25 °C[3] |

| Refractive Index | 1.504 | at 20 °C (n20/D)[3][4][5] |

Experimental Protocols

Accurate determination of the physical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring its boiling point and density.

This method, also known as the Thiele tube method, is a common and efficient way to determine the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in a Thiele tube filled with a heating bath fluid, such as mineral oil.

-

The Thiele tube is heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

To confirm the boiling point, the heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is noted. This temperature should be very close to the boiling point.

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of the volume of a liquid.

Materials:

-

Pycnometer (e.g., 50 cm³)

-

Analytical balance (precision of ±0.0001 g)

-

Thermostatic bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Traveling microscope (for precise level reading)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The water level is adjusted precisely to the calibration mark on the capillary, and the mass of the pycnometer filled with water is measured. This allows for the calculation of the exact volume of the pycnometer at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is again brought to the desired temperature in the thermostatic bath.

-

The level of this compound is adjusted to the calibration mark, and the total mass is measured.

-

The density of this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates the key relationships between the structural features of the molecule and its boiling point and density.

Caption: Relationship between this compound's structure and its physical properties.

The relatively high boiling point of this compound compared to propane (B168953) is a result of stronger intermolecular van der Waals forces. These forces are enhanced by the molecule's larger size and greater number of electrons due to the presence of the iodine atom, as well as dipole-dipole interactions arising from the polar carbon-iodine bond. The high density of this compound is primarily attributed to the high atomic mass of the iodine atom, which significantly increases the overall molecular mass without a proportional increase in molecular volume.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Reactivity of 1-Iodopropane with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-iodopropane with a range of common nucleophiles. This compound, a primary alkyl halide, is a versatile substrate in organic synthesis, primarily undergoing bimolecular nucleophilic substitution (SN2) reactions. This document details the kinetics, mechanisms, and experimental protocols for these reactions, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Core Principles of this compound Reactivity

As a primary alkyl halide, this compound's reactions with nucleophiles are dominated by the SN2 mechanism . This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2][3]

Several factors influence the rate of SN2 reactions involving this compound:

-

The Nucleophile: Stronger nucleophiles lead to faster reaction rates. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent.[4]

-

The Leaving Group: Iodide is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting iodide anion. This makes this compound more reactive than other 1-halopropanes.[5]

-

The Solvent: Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively free to attack the substrate.[4] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[4]

-

Steric Hindrance: As a primary alkyl halide, this compound has minimal steric hindrance at the reaction center, which favors the backside attack characteristic of the SN2 mechanism.[1]

Quantitative Kinetic Data

| Nucleophile | Formula | Product | Relative Reactivity (Qualitative) |

| Hydroxide (B78521) | OH⁻ | Propan-1-ol | High |

| Cyanide | CN⁻ | Butanenitrile | High |

| Azide (B81097) | N₃⁻ | 1-Azidopropane (B1337692) | High |

| Thiocyanate | SCN⁻ | Propyl thiocyanate | High |

| Acetate (B1210297) | CH₃COO⁻ | Propyl acetate | Moderate |

| Ammonia | NH₃ | Propylamine | Moderate |

| Pyridine (B92270) | C₅H₅N | N-propylpyridinium iodide | Moderate |

| Phenoxide | C₆H₅O⁻ | Phenyl propyl ether | Moderate |

| Dimethylamine | (CH₃)₂NH | N,N-Dimethylpropylamine | High |

Note: Relative reactivity is a general trend and can be influenced by specific reaction conditions.

Reaction Mechanisms and Signaling Pathways

The fundamental mechanism for the reaction of this compound with common nucleophiles is the SN2 pathway. The following diagrams illustrate this general mechanism and a logical workflow for predicting the outcome of such reactions.

Caption: General SN2 reaction mechanism of this compound.

Caption: A typical experimental workflow for SN2 reactions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the reaction of this compound with a selection of common nucleophiles.

Reaction with Sodium Azide

Objective: To synthesize 1-azidopropane.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and sodium azide (1.2 eq).

-

Add anhydrous acetone to the flask to dissolve the reactants.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium iodide.

-

Remove the acetone from the filtrate under reduced pressure.

-

The crude 1-azidopropane can be purified by distillation.

Reaction with Sodium Phenoxide

Objective: To synthesize phenyl propyl ether.[2][6]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.[2]

-

Add a solution of sodium hydroxide (1.1 eq) in water to form sodium phenoxide.[2]

-

Stir the mixture at room temperature for 15 minutes.[2]

-

Add this compound (1.2 eq) to the reaction mixture.[2]

-

Heat the mixture to reflux (approximately 80°C) for 4-6 hours.[2]

-

After cooling, remove the ethanol under reduced pressure.[2]

-

Add water to the residue and extract the product with diethyl ether.[2]

-

Wash the combined organic layers with 10% aqueous NaOH and then with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[2]

-

Purify the phenyl propyl ether by distillation.[2]

Reaction with Sodium Acetate

Objective: To synthesize propyl acetate.[5][7]

Materials:

-

This compound

-

Sodium acetate (NaOAc)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Combine this compound (1.0 eq) and sodium acetate (1.5 eq) in a round-bottom flask.

-

Add DMF as the solvent.

-

Heat the mixture with stirring at 80-100°C for several hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the resulting propyl acetate by fractional distillation.[7]

Reaction with Pyridine

Objective: To synthesize N-propylpyridinium iodide.

Materials:

-

This compound

-

Pyridine

-

Diethyl ether

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile (B52724) or use no solvent if the reaction proceeds readily.

-

Add pyridine (1.1 eq) to the flask.

-

Stir the mixture at room temperature. The reaction is often exothermic.

-

Continue stirring for several hours or until a precipitate of N-propylpyridinium iodide forms.

-

If a precipitate forms, collect it by filtration.

-

Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the N-propylpyridinium iodide product under vacuum.

Conclusion

This compound is a highly reactive primary alkyl halide that readily undergoes SN2 reactions with a wide variety of nucleophiles. The high reactivity is attributed to the excellent leaving group ability of the iodide ion and the minimal steric hindrance at the primary carbon center. By carefully selecting the nucleophile, solvent, and reaction conditions, a diverse range of propyl-substituted compounds can be synthesized efficiently. The experimental protocols provided in this guide offer a starting point for laboratory synthesis, and the principles discussed can be applied to predict and control the reactivity of this compound in various synthetic applications.

References

A Comprehensive Technical Guide to the Safe Handling and Use of 1-Iodopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and use of 1-Iodopropane (n-propyl iodide), a common alkylating agent in organic synthesis. Due to its hazardous properties, a thorough understanding of safety protocols is critical for all personnel working with this chemical.

Chemical and Physical Properties

This compound is a colorless to yellow liquid that is denser than water and has moderate volatility.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 107-08-4[3] |

| Molecular Formula | C3H7I[4] |

| Molecular Weight | 169.99 g/mol [5] |

| Appearance | Colorless to yellowish liquid[1][5] |

| Boiling Point | 101-102°C[1] |

| Density | 1.743 g/mL at 25°C[1] |

| Vapor Pressure | 43.1 mmHg[5] |

| Flash Point | 37.8 - 93.3 °C (100 - 200 °F)[6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, harmful if inhaled or swallowed, and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[5][7]

| Hazard Class | GHS Classification |

| Pictograms | |

| Signal Word | Warning [5][7] |

| Hazard Statements | H226: Flammable liquid and vapor.[5] H302/H332: Harmful if swallowed or if inhaled.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] H412: Harmful to aquatic life with long lasting effects.[6][8] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][9] P261: Avoid breathing vapors/spray.[6][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6][9] |

Toxicology and Health Effects

Exposure to this compound can cause a range of adverse health effects. Symptoms of overexposure may include a burning sensation, coughing, shortness of breath, headache, nausea, and vomiting.[4]

| Route of Exposure | Organism | Toxicity Value |

| Oral | Mouse | LD50: > 1,800 mg/kg[8] |

| Inhalation | Rat | LD50: 73,000 mg/m³/30-min[6] |

Long-term Exposure: this compound is suspected of causing genetic defects and cancer.[8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[6][11]

-

Avoid contact with skin and eyes and avoid inhaling vapors.[4][9]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][4][9]

-

All equipment used when handling the product must be grounded.[12]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][7][9]

-

Protect from direct sunlight as the material is light-sensitive and can discolor.[1][6][7] It can be stabilized with a copper chip or silver wool.[2][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The hierarchy of controls should always be considered, with PPE as the final line of defense.

Caption: Hierarchy of safety controls for handling hazardous chemicals.

-

Eye/Face Protection: Wear chemical safety glasses with side shields or a face shield.[4][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Flame-retardant antistatic protective clothing is recommended.[4][6][10]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[4]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][6] Seek medical attention.[4]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Specific Hazards: The vapors are heavier than air and can form explosive mixtures with air.[5][6][12] Containers may explode when heated.[5][12] Hazardous combustion products include carbon oxides and hydrogen iodide.[4][6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][6][7]

Experimental Protocols

Protocol 1: Accidental Spill Cleanup Methodology

This protocol outlines the steps for managing a small-scale spill of this compound in a laboratory setting.

-

Evacuate and Isolate: Immediately alert personnel in the area and evacuate the immediate vicinity. Isolate the spill area.[4][12]

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

-

Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces) from the area.[4][9][12]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[4][7]

-

Contain Spill: Prevent further leakage if it is safe to do so.[4] Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[7] Do not use combustible materials like sawdust.[7]

-

Absorb and Collect: Carefully absorb the spilled material. Collect the material and place it into a suitable, closed container for chemical waste disposal.[6][7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste according to local, state, and federal regulations.[9]

Protocol 2: General Workflow for a Nucleophilic Substitution Reaction

This diagram illustrates a typical experimental workflow for a reaction involving this compound as an alkylating agent.

Caption: General workflow for a synthetic reaction using this compound.

Disposal Considerations

Do not let the product enter drains.[4][6] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4] Dispose of contaminated packaging and materials in the same manner as the product itself, in accordance with all applicable regulations.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#: 0107-08-04 | N-propyl Iodide | Iofina [iofina.com]

- 3. fishersci.com [fishersci.com]

- 4. omkarchemicals.com [omkarchemicals.com]

- 5. This compound | C3H7I | CID 33643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. deepwaterchemicals.com [deepwaterchemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. "iodopropane (this compound)*" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]

- 12. IODOPROPANES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of 1-Iodopropane from n-Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 1-iodopropane from n-propanol, a common transformation in organic chemistry. The document details the prevalent synthesis methodologies, complete with experimental protocols and quantitative data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements for clarity and technical accuracy.

Introduction

This compound is a valuable alkylating agent used in various organic syntheses, including the production of pharmaceuticals and other fine chemicals.[1][2] Its synthesis from the readily available precursor, n-propanol, is a fundamental process. The primary methods for this conversion involve the substitution of the hydroxyl group of the alcohol with an iodine atom. This can be achieved through the use of phosphorus triiodide (PI₃), often generated in situ from red phosphorus and iodine, or by employing hydrogen iodide (HI), typically produced from the reaction of potassium iodide with a non-oxidizing acid like phosphoric acid.[3][4][5]

Reaction Mechanisms

The conversion of n-propanol to this compound proceeds via a nucleophilic substitution reaction. The two principal mechanisms are detailed below.

Using Phosphorus Triiodide (in situ)

In this method, red phosphorus and iodine are mixed with n-propanol.[1][4] These reagents react to form phosphorus triiodide (PI₃) in the reaction mixture. The PI₃ then acts as the iodinating agent. The overall reaction is as follows:

3 CH₃CH₂CH₂OH + PI₃ → 3 CH₃CH₂CH₂I + H₃PO₃

The reaction mechanism involves the activation of the hydroxyl group of n-propanol by phosphorus triiodide, followed by a nucleophilic attack by the iodide ion.

Using Hydrogen Iodide (in situ)

An alternative and common method involves the in situ generation of hydrogen iodide (HI) from potassium iodide and a strong, non-oxidizing acid such as concentrated phosphoric(V) acid.[3] Concentrated sulfuric acid is generally avoided because it can oxidize the iodide ions to iodine, reducing the yield of the desired alkyl iodide.[3]

The reaction proceeds in two steps:

-

Generation of HI: KI + H₃PO₄ → HI + KH₂PO₄

-

Reaction with n-propanol: CH₃CH₂CH₂OH + HI → CH₃CH₂CH₂I + H₂O

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from n-propanol.

Synthesis using Red Phosphorus and Iodine

This protocol is based on the in situ generation of phosphorus triiodide.

Materials:

-

n-Propanol

-

Red phosphorus

-

Iodine

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Sodium carbonate solution (5%)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place red phosphorus and n-propanol.

-

Heat the mixture gently on a water bath to approximately 80°C.[1]

-

Gradually add iodine tablets to the mixture. Maintain the reaction temperature between 85-95°C for about 2 hours.[1]

-

After the reaction period, allow the mixture to cool.

-

Set up a distillation apparatus and distill the crude this compound from the reaction mixture.

-

Wash the collected distillate in a separatory funnel with water, followed by a sodium thiosulfate solution to remove any unreacted iodine, and then with a 5% sodium carbonate solution.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Perform a final fractional distillation, collecting the fraction that boils at 101-103°C.[1][7]

Synthesis using Potassium Iodide and Phosphoric Acid

This protocol utilizes in situ generated hydrogen iodide.

Materials:

-

n-Propanol

-

Potassium iodide

-

Concentrated phosphoric(V) acid (85%)

-

Sodium thiosulfate solution (aqueous)

-

Water

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place potassium iodide and n-propanol in a round-bottom flask.

-

Slowly add concentrated phosphoric(V) acid to the flask while cooling and swirling the mixture.

-

Attach a reflux condenser and heat the mixture under reflux for a specified period.

-

After reflux, allow the mixture to cool.

-

Distill the mixture, collecting the crude this compound.

-

Wash the distillate with water, followed by a dilute sodium thiosulfate solution, and finally with water again.

-

Dry the product over anhydrous calcium chloride.

-

Purify the dried product by fractional distillation, collecting the fraction boiling in the range of 101-103°C.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from n-propanol.

| Parameter | Method 1: Red Phosphorus & Iodine | Method 2: KI & Phosphoric Acid | Reference |

| Reactants | n-Propanol, Red Phosphorus, Iodine | n-Propanol, Potassium Iodide, Phosphoric Acid | [1][3] |

| Reaction Temperature | 85-95°C | Reflux | [1] |

| Reaction Time | 2 hours | Not specified | [1] |

| Product Boiling Point | 101-103.5°C | 101-103°C | [1][4] |

| Product Density | 1.743 g/mL at 25°C | 1.743 g/mL at 25°C | [7] |

| Expected Yield | Not explicitly stated for this specific reaction, but similar reactions with phosphorus and iodine can yield up to 80%. | Not specified | [6] |

Visual Diagrams

Reaction Pathway

The following diagram illustrates the overall chemical transformation from n-propanol to this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

n-Propanol: Flammable liquid and vapor. Causes serious eye irritation.

-

Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Red Phosphorus: Flammable solid.

-

This compound: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.[1] May discolor on exposure to light.[2]

-

Phosphoric Acid: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of this compound from n-propanol is a well-established and reliable laboratory procedure. The choice between the phosphorus/iodine method and the potassium iodide/phosphoric acid method will depend on the availability of reagents, desired scale, and safety considerations. Both methods, when followed by a careful work-up and purification procedure, can provide a good yield of the desired product. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 107-08-4 [amp.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. n-Propyl iodide - Wikipedia [en.wikipedia.org]

- 5. Reagent (s) used for the conversion of propanol into propane is [allen.in]

- 6. prepchem.com [prepchem.com]

- 7. This compound 99 107-08-4 [sigmaaldrich.com]

Spectroscopic Profile of 1-Iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-iodopropane. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. For this compound (CH₃CH₂CH₂I), both ¹H and ¹³C NMR spectra reveal key structural features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different chemical environments of the protons in the molecule.[1] The integrated area under each signal has a ratio of 3:2:2, which corresponds to the number of protons in each environment (CH₃, -CH₂-, and -CH₂I).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.18 | Triplet | 7.1 | -CH₂-I |

| 1.85 | Sextet | 7.2 | -CH₂- |

| 1.02 | Triplet | 7.3 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons. The methylene (B1212753) (-CH₂-) protons adjacent to the iodine atom are deshielded due to the electronegativity of iodine and thus appear at the lowest field (highest chemical shift).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays three distinct signals, one for each of the three carbon atoms in the molecule, indicating that they are all in different chemical environments.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 26.9 | -C H₂- |

| 15.3 | -C H₃ |

| 9.2 | -C H₂-I |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

The carbon atom directly bonded to the electronegative iodine atom is the most deshielded and appears at the lowest field.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2965 - 2850 | C-H stretch (alkane) |

| 1465 - 1430 | C-H bend (alkane) |

| 1380 - 1370 | C-H bend (CH₃) |

| 600 - 500 | C-I stretch |

The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay) and acquire the free induction decay (FID).

-

Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationships of Spectroscopic Data

The following diagram illustrates the relationship between the molecular structure of this compound and its corresponding spectroscopic data.

References